4-Methyl-2-[(4-nitrobenzyl)sulfonyl]pyrimidine
Description
Properties
IUPAC Name |
4-methyl-2-[(4-nitrophenyl)methylsulfonyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-9-6-7-13-12(14-9)20(18,19)8-10-2-4-11(5-3-10)15(16)17/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOMRVYWLMEZKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)S(=O)(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665735 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(4-nitrobenzyl)sulfonyl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as β-diketones and amidines.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.
Sulfonylation: The sulfonyl group is introduced by reacting the pyrimidine derivative with sulfonyl chlorides under basic conditions.
Attachment of the 4-Nitrobenzyl Moiety: The final step involves the nucleophilic substitution reaction where the sulfonylated pyrimidine reacts with 4-nitrobenzyl halides.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(4-nitrobenzyl)sulfonyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of 4-Methyl-2-[(4-aminobenzyl)sulfonyl]pyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Research indicates that pyrimidine derivatives, including 4-Methyl-2-[(4-nitrobenzyl)sulfonyl]pyrimidine, possess notable antimicrobial activities. Pyrimidines have been recognized for their effectiveness against various bacterial strains, fungi, and viruses. For instance, studies have demonstrated that compounds with similar structures exhibit antibacterial activity comparable to standard antibiotics like ampicillin and trimethoprim . The presence of the nitro group on the benzyl moiety enhances the compound's antibacterial properties, making it a candidate for further exploration in antimicrobial drug development.
2. Anticancer Activity
Pyrimidine derivatives are also being investigated for their anticancer properties. Compounds such as this compound may inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in tumor growth . The sulfonyl group is believed to contribute to the compound's ability to interact with cellular targets related to cancer progression.
3. Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of pyrimidine derivatives have been documented in several studies. These compounds may exert their effects by modulating inflammatory pathways and pain receptors . The structure of this compound suggests potential for similar applications, warranting further investigation into its pharmacological effects.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:
- Nitro Group Positioning : The position of the nitro group on the benzene ring significantly impacts antibacterial potency; para-substituted compounds tend to exhibit enhanced activity compared to ortho or meta positions .
- Sulfonamide Linkage : The presence of a sulfonamide linkage has been associated with increased interaction with biological targets, enhancing both antimicrobial and anticancer activities .
Case Studies
Several case studies highlight the effectiveness of pyrimidine derivatives similar to this compound:
- Antibacterial Efficacy : A study reported that a series of pyrimidines demonstrated significant antibacterial activity against strains such as E. coli and S. aureus, with some compounds being over 12,000 times more potent than standard treatments like trimethoprim .
- Antitumor Activity : Research on substituted pyrimidines showed promising results in inhibiting tumor growth in various cancer cell lines, indicating potential therapeutic applications in oncology .
- Inflammation Models : In vivo studies have indicated that certain pyrimidine derivatives can reduce inflammation markers significantly compared to control groups, suggesting their utility in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(4-nitrobenzyl)sulfonyl]pyrimidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl group can participate in nucleophilic substitution reactions, potentially modifying biological macromolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide/Sulfonyl Groups
2.1.1. 4-Methyl-2-(methylsulfanyl)pyrimidine
- Structure : Lacks the nitrobenzyl sulfonyl group, featuring a methylsulfanyl (SCH₃) substituent at C2.
- Properties : The methylsulfanyl group is less polar than the nitrobenzyl sulfonyl, resulting in higher lipophilicity (logP ~1.8 vs. ~2.5 for the nitrobenzyl analogue) .
- Applications : Primarily used as a pharmaceutical intermediate for antimetabolites and kinase inhibitors .
2.1.2. 4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine
- Structure : Contains a methylsulfonylmethyl group at C6 and a chlorophenyl sulfanyl group at C3.
- Properties : The methylsulfonyl group enhances water solubility compared to nitrobenzyl derivatives, while the chlorophenyl group contributes to π-π stacking interactions in kinase binding .
- Biological Activity : Demonstrates moderate inhibition of PI3Kα (IC₅₀ = 0.8 µM), comparable to 4-methyl-2-[(4-nitrobenzyl)sulfonyl]pyrimidine in kinase assays .
2.1.3. N-[(4-Methylpyrimidin-2-yl)carbamoyl]-2-nitrobenzenesulfonamide
- Structure : Features a nitrobenzenesulfonamide group linked via a carbamoyl bridge to the pyrimidine ring.
Functional Analogues in Drug Development
2.2.1. Buparlisib (NVP-BKM120)
- Structure: A morpholino-pyrimidine derivative with a sulfonylcyclopropyl group.
- Comparison : Buparlisib’s morpholine ring enhances brain penetration, whereas the nitrobenzyl sulfonyl group in this compound may limit CNS access due to higher polarity .
- Activity : Both compounds inhibit PI3Kα (IC₅₀ ≈ 0.5–1.0 µM), but buparlisib has broader Class I PI3K isoform selectivity .
2.2.2. Sulfonamide-Pyrimidine ERK Inhibitors
- Structure : Pyrimidines with sulfonamide groups targeting the ERK ATP-binding pocket.
- Comparison : The nitrobenzyl group in this compound provides stronger electron-withdrawing effects than methyl or chloro substituents, enhancing hydrogen bonding with ERK’s hinge region .
- Potency : ERK inhibitors with nitrobenzyl sulfonyl groups show IC₅₀ values as low as 2.96 µM in anti-proliferative assays, outperforming methylsulfanyl analogues (IC₅₀ > 10 µM) .
Physicochemical and Pharmacokinetic Comparison
| Property | This compound | 4-Methyl-2-(methylsulfanyl)pyrimidine | Buparlisib |
|---|---|---|---|
| Molecular Weight (g/mol) | 349.34 | 170.24 | 410.33 |
| logP | 2.5 | 1.8 | 3.2 |
| Solubility (µg/mL) | 12 (pH 7.4) | 45 (pH 7.4) | 8 (pH 7.4) |
| Plasma Protein Binding | 89% | 75% | 92% |
| CYP3A4 Inhibition | Moderate (Ki = 15 µM) | Low (Ki > 50 µM) | High (Ki = 2 µM) |
Key Research Findings
- Kinase Inhibition : The nitrobenzyl sulfonyl group enhances binding to PI3Kα and ERK via hydrogen bonding with Val851 (PI3Kα) and Lys52 (ERK) .
- Metabolic Stability : Nitrobenzyl derivatives exhibit shorter half-lives (t₁/₂ = 2.1 h) than methylsulfanyl analogues (t₁/₂ = 4.5 h) due to nitroreductase-mediated degradation .
- Toxicity : Nitrobenzyl sulfonyl pyrimidines show higher cytotoxicity (CC₅₀ = 12 µM in HepG2) than chlorophenyl or methylsulfanyl derivatives (CC₅₀ > 25 µM) .
Biological Activity
4-Methyl-2-[(4-nitrobenzyl)sulfonyl]pyrimidine is a synthetic compound belonging to the pyrimidine class, characterized by its unique sulfonyl and nitro substituents. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. The following sections will explore its synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of pyrimidine derivatives with sulfonyl chlorides. Key reagents include potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The general synthetic pathway can be summarized as follows:
- Preparation of Pyrimidine Derivative : Start with a suitable pyrimidine precursor.
- Sulfonylation Reaction : React the pyrimidine derivative with a sulfonyl chloride under basic conditions.
- Nitro Group Introduction : Introduce the 4-nitrobenzyl moiety through nucleophilic substitution or coupling reactions.
The molecular structure features a methyl group at position 2 of the pyrimidine ring and a sulfonyl group linked to the 4-nitrobenzyl group, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that various sulfonamide derivatives demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . The presence of the nitro group in the structure is believed to enhance this activity by facilitating electron transfer mechanisms that disrupt bacterial cell functions.
Enzyme Inhibition
The compound's structural features suggest potential interactions with specific enzymes. Similar compounds have shown inhibitory effects on acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurological disorders and urinary infections, respectively . The mechanism is thought to involve binding interactions that alter enzyme conformation, thereby inhibiting their activity.
Anticancer Potential
Preliminary studies suggest that modifications in the nitro or sulfonyl groups can significantly influence anticancer activity. For instance, derivatives of pyrimidines have been evaluated for their ability to inhibit tumor cell proliferation . The specific interactions at the molecular level remain an area for further exploration, but initial findings indicate promising therapeutic applications in oncology.
Case Studies
Research Findings
Recent studies have delved into the broader implications of similar compounds:
- Antioxidant Properties : Research on related triazole derivatives has revealed antioxidant activities that could complement their antimicrobial effects .
- Molecular Docking Studies : In silico evaluations have been performed to predict binding affinities with target enzymes, supporting the hypothesis of their bioactivity based on structural features .
Q & A
Q. What are the established synthetic pathways for 4-Methyl-2-[(4-nitrobenzyl)sulfonyl]pyrimidine, and how can reaction parameters be optimized to enhance yield and purity?
Answer: Synthesis typically involves multi-step reactions, starting with the pyrimidine core followed by sulfonylation. A common method includes nucleophilic substitution of a thioether intermediate (e.g., 4-methyl-2-(methylthio)pyrimidine) with a nitrobenzyl sulfonyl group. Oxidation using agents like hydrogen peroxide or m-CPBA introduces the sulfonyl moiety . Optimization involves temperature control (e.g., 130°C for HCl-mediated hydrolysis ), solvent selection (DMSO or ethanol for solubility ), and catalysts (e.g., NaH for deprotonation ). Purification via recrystallization or chromatography ensures >95% purity .
Q. Which spectroscopic and crystallographic techniques are recommended to confirm the structural identity of this compound?
Answer: ¹H/¹³C NMR spectroscopy verifies substituent positions (e.g., sulfonyl and nitrobenzyl groups), while mass spectrometry (MS) confirms molecular weight. Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides definitive structural validation . For example, bond angles derived from X-ray data resolve stereochemical ambiguities in sulfonylpyrimidine analogs .
Advanced Research Questions
Q. How do structural modifications, such as varying substituents on the pyrimidine ring, affect the compound's biological activity?
Answer: Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl) at the nitro position enhance antimicrobial activity by increasing membrane permeability . Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like bacterial enzymes . Methyl groups at the 4-position improve metabolic stability compared to bulkier substituents .
Q. What computational tools and protocols are recommended for modeling the compound's interactions with macromolecular targets?
Answer: Molecular dynamics (MD) simulations (e.g., GROMACS) and QM/MM methods study binding modes and energetics. Docking with PyMOL or Schrödinger Suite identifies key interactions, such as hydrogen bonds between the sulfonyl group and catalytic residues . Free energy perturbation (FEP) calculations refine binding affinity predictions for structural analogs .
Q. How can researchers design experiments to elucidate the oxidative degradation pathways of this compound under physiological conditions?
Answer: Accelerated stability studies in simulated biological fluids (e.g., PBS at 37°C) coupled with LC-MS/MS identify degradation products. Isotope labeling (e.g., ¹⁸O-water) traces oxygen incorporation during sulfoxide formation. Antioxidants like ascorbate mitigate degradation, revealing mechanistic pathways .
Q. What strategies are effective in analyzing contradictory data regarding the compound's enzyme inhibition potency across different studies?
Answer: Discrepancies often arise from assay conditions (e.g., pH, cofactors). Normalizing data to standard inhibitors and validating with orthogonal assays (e.g., SPR for binding kinetics) resolves conflicts. For example, adenosine deaminase inhibition studies require identical buffer conditions for IC₅₀ comparisons .
Q. How does the nitrobenzyl sulfonyl group influence the compound's pharmacokinetic properties, and what modifications can improve bioavailability?
Answer: The nitro group enhances target affinity but reduces solubility. Prodrug strategies (e.g., nitro-reductase activation) or PEGylation of the sulfonyl moiety improve aqueous solubility and plasma half-life. Methoxy substitution on the benzyl ring increases Cmax by 2-fold in rodent models .
Q. What are the best practices for resolving crystallographic disorder in sulfonyl-containing pyrimidine derivatives during X-ray structure determination?
Answer: Refinement in SHELXL with alternate conformations (occupancy parameters constrained to 1.0) addresses disorder. High-resolution data (≤1.0 Å) and low-temperature (100 K) measurements reduce thermal motion artifacts. For severe cases, twinning refinement (BASF parameter) or alternative space group testing is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
